N-Cyclohexylhydroxylamine hydrochloride

Description

Chemical Identity and Nomenclature

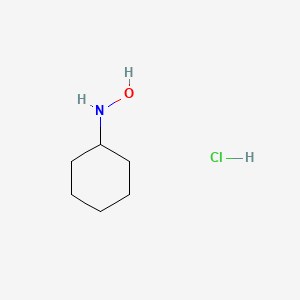

N-Cyclohexylhydroxylamine hydrochloride is a hydroxylamine derivative characterized by the attachment of a cyclohexyl group to the nitrogen atom of hydroxylamine, forming the hydrochloride salt. The compound exists as a white to off-white crystalline powder with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.634 grams per mole. The Chemical Abstracts Service registry number for this compound is 25100-12-3, while the free base N-cyclohexylhydroxylamine bears the registry number 2211-64-5.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being this compound. Alternative systematic names include cyclohexanamine, N-hydroxy-, hydrochloride and N-hydroxycyclohexylamine hydrochloride. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System string "Cl.ONC1CCCCC1" and the International Chemical Identifier key "SSVAHXZUFFSFER-UHFFFAOYSA-N".

The chemical structure consists of a cyclohexyl ring directly bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group, forming the characteristic N-hydroxylamine functional group. In the hydrochloride form, the compound exists as a salt where the nitrogen atom is protonated and associated with a chloride anion. This salt formation significantly enhances the compound's stability and water solubility compared to the free base form.

Historical Context and Discovery

The development and characterization of this compound can be traced through early patent literature and academic research spanning several decades. A significant milestone in the compound's history appears in a 1958 United States patent that describes an oxidation process for converting N-cyclohexylhydroxylamine to cyclohexanone oxime using elemental oxygen in the presence of cupric copper catalysts. This patent demonstrated early recognition of the compound's potential as a synthetic intermediate and established fundamental understanding of its reactivity patterns under oxidative conditions.

The patent literature reveals that researchers George G. Joris and John Vitrone Jr., working with Allied Chemical & Dye Corporation, developed processes for the conversion of nitrocyclohexane to N-cyclohexylhydroxylamine through reduction, followed by oxidation of the reduction product to cyclohexanone oxime. Their work established that N-cyclohexylhydroxylamine could be obtained with a melting point of 140-141°C for the free base, correcting earlier literature values of 130-131°C.

Subsequent research in the 1970s and 1980s expanded understanding of the compound's synthetic utility. Academic investigations published in The Journal of Organic Chemistry documented reactions of 4-carbethoxy-2-cyclohexyl-5(2H)-isoxazolone, demonstrating the compound's role in heterocyclic synthesis. These studies established fundamental reaction pathways that would later prove essential for medicinal chemistry applications.

More recent investigations have revealed the compound's formation as a byproduct during the catalytic hydrogenation of nitrocyclohexane to cyclohexanone oxime using palladium-supported carbon nanotube catalysts. This discovery has provided new insights into both the compound's natural occurrence in industrial processes and alternative synthetic routes for its preparation.

Significance in Organic Chemistry

This compound occupies a unique position in organic chemistry due to its versatile reactivity and broad synthetic utility. The compound serves multiple roles as a nucleophilic reagent, a precursor for nitrone formation, and a building block for complex heterocyclic structures. Its significance stems from the inherent reactivity of the N-hydroxylamine functional group, which can participate in diverse chemical transformations while maintaining stability under appropriate conditions.

One of the most important applications of this compound lies in the preparation of N-cyclohexyl nitrones through condensation reactions with aldehydes. These nitrone intermediates serve as crucial components in 1,3-dipolar cycloaddition reactions, enabling the construction of complex tricyclic molecular architectures. Research has demonstrated that these cycloaddition reactions can proceed with high selectivity to form 6,6,5-tricyclic intermediates that are valuable in the synthesis of alkaloid natural products such as histrionicotoxin.

The compound also functions as a hydroxylamination reagent for allyl esters, facilitating the introduction of nitrogen functionality into unsaturated systems. This reactivity pattern has proven particularly valuable in the synthesis of nitrogen-containing heterocycles and amino acid derivatives. Additionally, the compound serves as an effective reagent for the conversion of 1,2-dicarboxylic acids to alpha-beta-unsaturated carboxylic acids, demonstrating its utility in carbon-carbon bond formation processes.

Recent research has expanded the scope of N-cyclohexylhydroxylamine applications to include its use as a thioesterase-mimetic compound. Studies have shown that hydroxylamine derivatives, including N-cyclohexylhydroxylamine, can cleave thioester linkages in palmitoylated proteins with high specificity. This discovery has opened new avenues for research into therapeutic applications, particularly in the treatment of lysosomal storage diseases where thioesterase deficiency occurs.

Properties

IUPAC Name |

N-cyclohexylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-7-6-4-2-1-3-5-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVAHXZUFFSFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179788 | |

| Record name | N-Cyclohexylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25100-12-3 | |

| Record name | Cyclohexanamine, N-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25100-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025100123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98VSP3T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylhydroxylamine hydrochloride can be synthesized through the reaction of cyclohexylamine with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:

C6H11NH2+NH2OH⋅HCl→C6H11NHOH⋅HCl+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-cyclohexyl nitroso compounds.

Reduction: It can be reduced to cyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: N-Cyclohexyl nitroso compounds.

Reduction: Cyclohexylamine.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Synthetic Applications

N-Cyclohexylhydroxylamine hydrochloride serves as a key reagent in several synthetic pathways:

- Preparation of N-Cyclohexyl Nitrone:

- Synthesis of Isoxazolone Derivatives:

- Hydroxylamination Reagent:

- Conversion of Dicarboxylic Acids:

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Cyclin-Dependent Kinase Inhibitors:

- Hydroxyurea Derivatives:

Case Study 1: Synthesis of Isoxazolidine Analogues

A study demonstrated the use of this compound in synthesizing tricyclic-isoxazolidine analogues via intramolecular 1,3-dipolar cycloaddition reactions of nitrones. This method showcased the compound's utility in generating complex molecular architectures relevant to medicinal chemistry .

Case Study 2: Neuroprotection Research

Research into neurotoxicity highlighted the protective effects of hydroxylamines against reactive aldehydes, establishing a link between this compound and neuroprotection mechanisms. This study underscores the compound's potential beyond traditional synthetic applications and into therapeutic domains .

Mechanism of Action

The mechanism of action of N-Cyclohexylhydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, by forming covalent bonds or through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclohexylhydroxylamine hydrochloride with structurally and functionally related hydroxylamine derivatives and cyclohexyl-containing amines:

Key Findings from Comparative Analysis:

Structural Influence on Reactivity: this compound exhibits moderate steric hindrance, enabling selective cycloadditions (e.g., with benzimidazole carbaldehydes under microwave irradiation) . N-Benzylhydroxylamine hydrochloride’s benzyl group enhances lipophilicity, favoring reactions in non-polar solvents, whereas N-t-Butylhydroxylamine’s bulky substituent reduces reactivity in similar conditions .

Applications :

- Cyclohexyl derivatives (e.g., This compound ) are preferred in heterocyclic synthesis (e.g., isoxazolones), while arylcyclohexylamines like N-Benzylcyclohexylamine hydrochloride are linked to forensic chemistry due to their presence in illicit drug mixtures .

- Brominated analogs (e.g., Bromhexine Hydrochloride ) demonstrate therapeutic utility, contrasting with simpler hydroxylamines used primarily as synthetic intermediates .

Synthetic Methods: this compound is often purified via recrystallization , while N-Benzylcyclohexylamine hydrochloride requires column chromatography for isolation . Microwave-assisted synthesis (e.g., cycloadditions in ethanol at 80°C) improves yields for this compound compared to traditional heating .

Safety and Handling :

- This compound and N-Benzylhydroxylamine hydrochloride share similar irritant properties, requiring gloves and respiratory protection .

- Bromhexine Hydrochloride poses additional hazards due to bromine content, necessitating stringent exposure controls .

Notes on Purity and Commercial Availability

Biological Activity

N-Cyclohexylhydroxylamine hydrochloride (NCH) is a chemical compound with the molecular formula C₆H₁₄ClNO and a CAS number of 25100-12-3. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its unique chemical properties and biological activities.

This compound is characterized by the presence of a hydroxylamine functional group attached to a cyclohexyl moiety. This structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic organic chemistry. Key reactions include:

- Oxidation : NCH can be oxidized to form N-cyclohexyl nitroso compounds, which are important intermediates in organic synthesis.

- Reduction : It can be reduced to cyclohexylamine, a compound with distinct biological properties.

- Substitution : NCH can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and aging.

Enzyme Interaction

Research indicates that NCH can interact with various enzymes, influencing their activity. For instance, it has been studied as a probe for investigating biological oxidation processes and enzyme mechanisms. Its ability to form covalent bonds or engage in non-covalent interactions allows it to modulate the activity of target molecules effectively.

Case Studies and Research Findings

- Cycloaddition Reactions : A study demonstrated the use of this compound in cycloaddition reactions involving nitrones and alkenes. The compound was used successfully as a reagent in synthesizing complex organic molecules under microwave irradiation conditions, showcasing its utility in organic synthesis .

- Oxidative Reactions : In another study, NCH was employed in catalytic oxidation processes where it was converted into nitroso derivatives with high yields. This reaction was facilitated by using specific catalysts, highlighting its role as an effective oxidizing agent .

- Biological Impact on Metabolism : Research involving the metabolism of cyclamate indicated that N-Cyclohexylhydroxylamine can be metabolized into cyclohexylamine, which has implications for understanding its biological effects and potential toxicity in humans .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; potential protective effects against oxidative stress. |

| Enzyme Modulation | Interacts with enzymes; influences their activity through covalent/non-covalent bonds. |

| Synthetic Applications | Used as a reagent in various organic syntheses; facilitates cycloaddition and oxidation reactions. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-cyclohexylhydroxylamine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For eye protection, ensure compliance with standards like EN 166 (EU) or NIOSH (US) .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. If inhaled, move to fresh air and seek medical attention .

- Spill Management : Absorb spills with inert materials (e.g., silica sand) and dispose as hazardous waste. Avoid direct skin contact; wash affected areas with soap and water .

- Storage : Store in a cool, dry place away from oxidizing agents. Monitor degradation over time, as prolonged storage may increase hazards .

Q. How is this compound utilized in synthesizing heterocyclic compounds like isoxazolones?

- Methodological Answer :

- Example Synthesis : For 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone, reflux a mixture of 1,3-diketones and this compound in ethanol. Monitor progress via UPLC or TLC .

- Microwave-Assisted Reaction : Combine with aldehydes (e.g., 1-allyl-1H-benzimidazole-2-carbaldehyde) in ethanol under microwave irradiation (80°C, 30 min). Purify via column chromatography (SiO₂, ethyl acetate/ethanol gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm cyclohexyl and hydroxylamine moieties. IR spectroscopy identifies N–O and N–H stretches .

- Elemental Analysis : Verify purity (>97%) via CHNS analysis.

- Melting Point : Reported range: 166–171°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted cycloadditions involving this compound?

- Methodological Answer :

- Parameter Optimization :

- Temperature : Higher temperatures (80–100°C) reduce reaction time but may increase side products .

- Solvent : Absolute ethanol enhances solubility of hydroxylamine salts compared to aprotic solvents .

- Stoichiometry : A 1.1:1 molar ratio of hydroxylamine to aldehyde minimizes unreacted starting material .

- Monitoring : Use UPLC to track intermediate formation and adjust reaction duration dynamically .

Q. How can discrepancies in reported reaction yields for hydroxylamine-mediated syntheses be resolved?

- Methodological Answer :

- Source of Variability :

- Purity : Commercial batches may vary in HCl content; pre-dry the compound under vacuum .

- Solvent Effects : Polar protic solvents (e.g., ethanol) stabilize intermediates better than DMF or THF .

- Troubleshooting :

- Reproduce literature methods with rigorous control of moisture and oxygen levels.

- Validate product identity via X-ray crystallography (if crystalline) or HRMS .

Q. What strategies mitigate stability issues of this compound in solution?

- Methodological Answer :

- Solvent Selection : Avoid dimethyl sulfoxide (DMSO), which accelerates decomposition. Use ethanol or methanol for short-term storage .

- Temperature Control : Prepare solutions fresh and keep at 0–4°C during experiments.

- Additives : Add stabilizers like ascorbic acid (1–5 mol%) to suppress oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.